[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride
Overview
Description
[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications.
Mechanism of Action
Target of Action
Tetrazoles, in general, have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are also known to interact with various receptors, favoring stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride. For instance, tetrazoles possess significant thermal stability , suggesting that the compound may retain its activity under a range of temperature conditions.
Biochemical Analysis
Biochemical Properties
They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride may have similar impacts on cellular function.
Molecular Mechanism
Tetrazoles are known to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
Tetrazoles are generally stable compounds , suggesting that this compound may also exhibit stability over time in laboratory settings.
Metabolic Pathways
Tetrazoles are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Subcellular Localization
Given the lipid solubility of tetrazolate anions , it is possible that this compound may be able to localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. This is followed by reduction of the nitro group to an amine, and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.
1,2,4-Triazole: Known for its use in antifungal agents and other medicinal compounds.
Tetrazine: Utilized in the synthesis of dyes and as a building block in organic chemistry
Uniqueness
What sets [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride apart is its unique combination of a tetrazole ring and a phenylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(tetrazol-1-yl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-2-1-3-7(4-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXOJOZFZDECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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